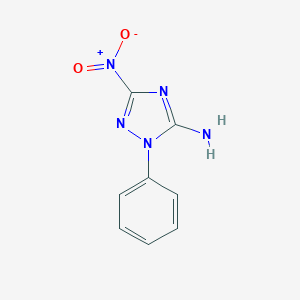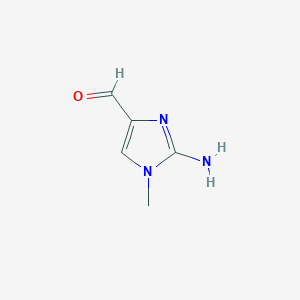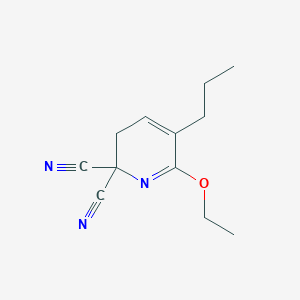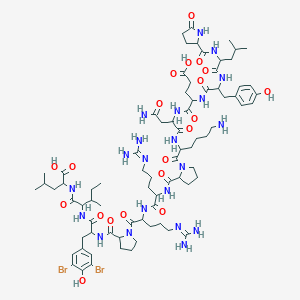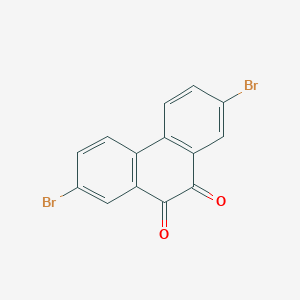
2,7-二溴菲-9,10-二酮
描述
2,7-Dibromophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H6Br2O2 and a molecular weight of 366.01 g/mol . It is an important intermediate used in the synthesis of semiconducting small molecules, oligomers, and polymers, particularly in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
科学研究应用
2,7-Dibromophenanthrene-9,10-dione has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of semiconducting materials for OFETs, OLEDs, and OPVs.
Phosphorescent Light-Emitting Diodes: It serves as an emitter in purely organic phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11%.
Corrosion Inhibitors and Catalysts: It can be used as a corrosion inhibitor and catalyst in various chemical reactions.
Chemical Research: It is employed as a research reagent in the synthesis of complex organic molecules.
作用机制
Target of Action
The primary target of 2,7-Dibromophenanthrene-9,10-dione is the formation of semiconducting small molecules, oligomers, and polymers in applications of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines .
Biochemical Pathways
The compound is involved in the oxidative coupling reaction of 2-arylbenzoic acids, acting as a photosensitizer . This reaction is part of the broader class of photochemical reactions, which are critical in many biological and chemical systems.
Pharmacokinetics
Its physical properties such as a melting point of 331°c (lit) suggest that it may have low bioavailability due to poor solubility
Result of Action
The compound is used as an intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers. It has been used as an emitter in pure organic-based phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11% .
Action Environment
The compound is stable in air but can decompose under light . Therefore, environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure . This compound can form quinoxalines via condensation with diamines . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of 2,7-Dibromophenanthrene-9,10-dione involves its bromo-function groups at the 2,7-positions, which give rise to further C-C formation reactions to extend conjugation to its core structure . It can form quinoxalines via condensation with diamines . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.
准备方法
2,7-Dibromophenanthrene-9,10-dione can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrenequinone. In a typical procedure, phenanthrenequinone is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added slowly at 0°C. The reaction mixture is stirred for 2 hours, then poured into ice water, and the resulting solid is filtered and recrystallized from dimethyl sulfoxide to obtain 2,7-dibromophenanthrene-9,10-dione with a yield of 50% .
化学反应分析
2,7-Dibromophenanthrene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2,7-positions can participate in further carbon-carbon bond formation reactions, extending the conjugation of the core structure.
Condensation Reactions: The diketone groups can form quinoxalines via condensation with diamines.
Oxidation and Reduction Reactions: While specific examples are not detailed, diketones like 2,7-dibromophenanthrene-9,10-dione can typically undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various diamines for condensation reactions. Major products formed include extended conjugated systems and quinoxaline derivatives .
相似化合物的比较
2,7-Dibromophenanthrene-9,10-dione can be compared with other similar compounds, such as:
2,6-Dibromoanthraquinone: Another isomer with similar bromine substitution but different structural properties.
9,10-Phenanthrenequinone: A related compound without bromine substitution, used in various organic synthesis reactions.
2,7-Dinitrophenanthrene-9,10-dione: Used as a photosensitizer in oxidative coupling reactions.
The uniqueness of 2,7-dibromophenanthrene-9,10-dione lies in its specific bromine substitution pattern, which allows for unique reactivity and applications in organic electronics and other fields .
属性
IUPAC Name |
2,7-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZIIBSPYWTOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295502 | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84405-44-7 | |
| Record name | 84405-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromophenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)





